molecular formula C12H20O4 B1205205 butyl prop-2-enoate; methyl 2-methylprop-2-enoate CAS No. 25852-37-3

butyl prop-2-enoate; methyl 2-methylprop-2-enoate

Cat. No. B1205205
Key on ui cas rn: 25852-37-3
M. Wt: 228.28 g/mol
InChI Key: AHVOFPQVUVXHNL-UHFFFAOYSA-N
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Patent
US04765982

Procedure details

Cellulose (200 g, Harmac fully bleached Douglas Fir pulp available from MacMillan Bloedel, Stamford, CT) was dispersed in water (9.5 l) by mechanical agitation under nitrogen purging for two hours. A mixture of butyl acrylate (200 g) and methyl methacrylate (20 g) was vigorously stirred into the pulp for one-half hour. Graft copolymerization was initiated by addition of ceric ammonium nitrate (11 g, 0.02M) in 1M nitric acid (500 ml). The graft copolymerization was allowed to proceed for four hours, during which the color of the aqueous portion went from yellow (Ce4) to colorless (Ce3) indicating the oxidation of cellulose and initiation of polymerization. The reaction was neutralized with sodium carbonate (26.5 g, 0.25 M), filtered by suction, and washed with water (5 l). The sample was dried overnight at 90° C. to give a white fiber product (405 g, 93% conversion). The cellulose graft copolymer was extracted by refluxing with tetrahydrofuran (9 l) for three hours to remove homopolymer, filtered and dried to yield cellulose/butyl acrylate/methyl methacrylate fibers (200 g/177 g, 53 wt. % cellulose/47 wt. % butyl acrylate/methyl methacrylate, 86% graft efficiency).
[Compound]
Name
Cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9.5 L
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
ceric ammonium nitrate
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26.5 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH3:9])(=[O:4])[CH:2]=[CH2:3].[C:10]([O:15][CH3:16])(=[O:14])[C:11]([CH3:13])=[CH2:12].C(=O)([O-])[O-].[Na+].[Na+]>O.[N+]([O-])(O)=O>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH3:9])(=[O:4])[CH:2]=[CH2:3].[C:10]([O:15][CH3:16])(=[O:14])[C:11]([CH3:13])=[CH2:12] |f:2.3.4,7.8|

Inputs

Step One
Name
Cellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
20 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Three
Name
ceric ammonium nitrate
Quantity
11 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
[N+](=O)(O)[O-]
Step Four
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
26.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was vigorously stirred into the pulp for one-half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Graft copolymerization
CUSTOM
Type
CUSTOM
Details
The graft copolymerization
FILTRATION
Type
FILTRATION
Details
filtered by suction
WASH
Type
WASH
Details
washed with water (5 l)
CUSTOM
Type
CUSTOM
Details
The sample was dried overnight at 90° C.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give a white fiber product (405 g, 93% conversion)
EXTRACTION
Type
EXTRACTION
Details
The cellulose graft copolymer was extracted
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing with tetrahydrofuran (9 l) for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to remove homopolymer
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C=C)(=O)OCCCC.C(C(=C)C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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